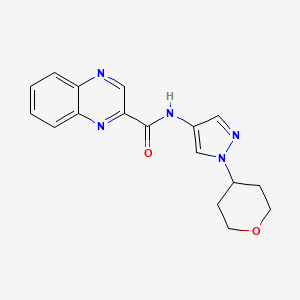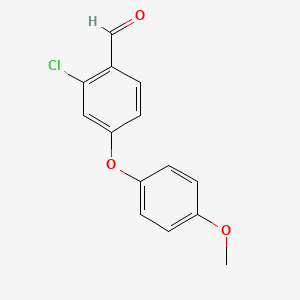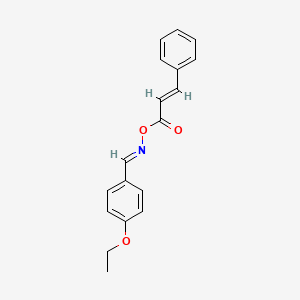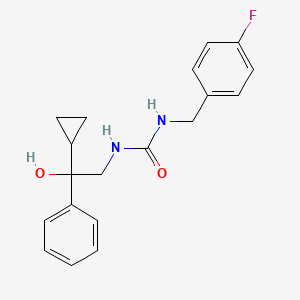
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea, often involves multi-step chemical processes. For example, ureas bearing a side chain derived from phenylglycinol showed significant biological activity and oral bioavailability in primates, indicating the complexity and potential of such compounds (Tucci et al., 2005). Moreover, methodologies like the Lossen rearrangement have been applied for the synthesis of ureas from carboxylic acids, showcasing the versatile approaches available for creating such molecules (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of urea derivatives is critical for their function and interaction with biological targets. Studies often employ techniques like DFT (Density Functional Theory) to optimize the structures and compare them with experimental data, providing insights into the electronic and geometric aspects of these molecules (Deng et al., 2022). Such analyses help understand the structural features crucial for the compound's biological activity.
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, reflecting their reactive nature and utility in synthetic chemistry. For instance, the synthesis of N,N′-Disubstituted ureas involves reactions with anilines, yielding products with potential as enzyme inhibitors (Danilov et al., 2020). The versatility of these reactions underscores the broad utility and chemical diversity of urea derivatives.
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and stability, are essential for their practical application. While specific data on 1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(4-fluorobenzyl)urea might not be readily available, the study of related compounds provides valuable insights. For example, modifications to the urea structure can significantly affect its physical properties and, by extension, its biological activity and solubility (Li et al., 2011).
Chemical Properties Analysis
The chemical properties of urea derivatives, such as reactivity, stability under various conditions, and interaction with other chemical entities, are crucial for their application in medicinal chemistry. The ability of these compounds to undergo specific reactions, such as the Lossen rearrangement, highlights their chemical versatility and potential for generating a wide array of biologically active molecules (Thalluri et al., 2014).
Applications De Recherche Scientifique
Antagonistic Effects on Hormone Receptors
Research on related compounds demonstrates potential antagonistic effects on specific hormone receptors. For instance, compounds with structural similarities have shown potent antagonistic activity against the human gonadotropin-releasing hormone receptor. These findings suggest potential applications in treating hormone-related disorders, highlighting the compound's relevance in endocrinology and reproductive medicine (Tucci et al., 2005).
Synthesis and Chemical Reactions
The compound's chemical structure is conducive to various synthetic and chemical reactions, offering a gateway to developing new chemical entities. Studies on similar molecules have explored their synthesis, revealing insights into chemical reactions and structural modifications that could enhance their biological activity or alter their physical properties for specific applications (Thalluri et al., 2014). These findings are crucial for medicinal chemistry, where the modification of chemical structures can lead to the development of new therapeutic agents.
Analytical and Environmental Applications
Additionally, derivatives of this compound could serve in analytical chemistry for detecting and quantifying biological or environmental samples. Research on related structures has involved their use in developing sensitive and selective analytical methods, potentially applicable for monitoring pollutants or biochemical markers (Kühn et al., 1996).
Potential in Drug Discovery
The compound's interaction with biological systems, as seen in studies on similar molecules, indicates its potential utility in drug discovery. For example, urea derivatives have been evaluated for their anti-HIV-1 activity, showcasing the broader applicability of such compounds in developing treatments for infectious diseases (Sakakibara et al., 2015).
Material Science Applications
In material science, the reactivity of urea derivatives under specific conditions has been explored for synthesizing polymers and other materials. This research angle suggests potential applications in creating novel materials with unique properties for industrial use (Tomita & Hse, 1992).
Propriétés
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-10-6-14(7-11-17)12-21-18(23)22-13-19(24,16-8-9-16)15-4-2-1-3-5-15/h1-7,10-11,16,24H,8-9,12-13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLRDZNIMPGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2483093.png)
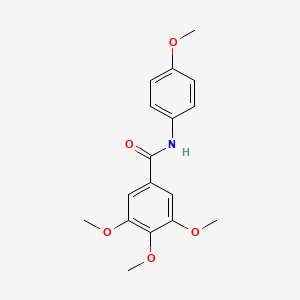
![Tert-butyl (3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3a-carboxylate](/img/structure/B2483096.png)

![2-hydroxy-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide](/img/structure/B2483099.png)

![4-butyl-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2483102.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2483105.png)
![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)
![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)
